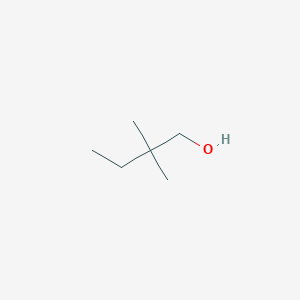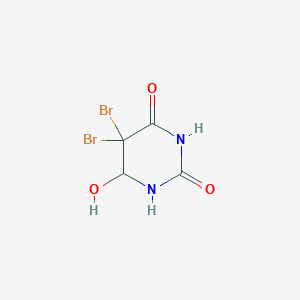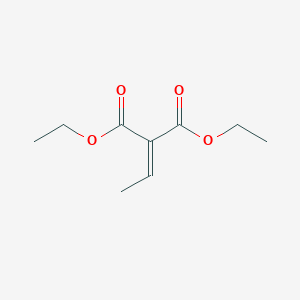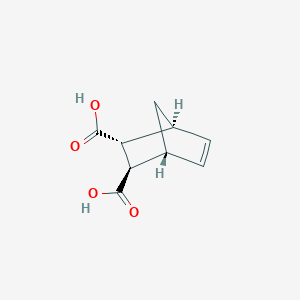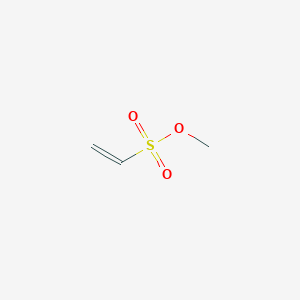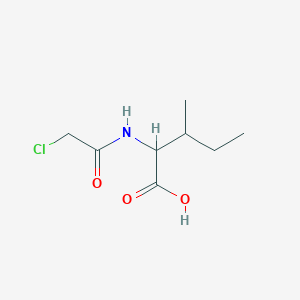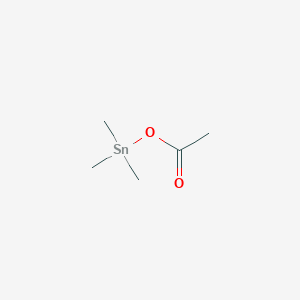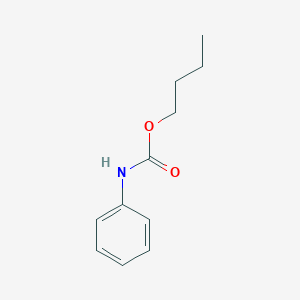
Butyl N-phenylcarbamate
Übersicht
Beschreibung
Butyl N-phenylcarbamate, also known as butyl phenylcarbamate, is an organic compound with the molecular formula C11H15NO2. It is a type of carbamate ester derived from the reaction of butanol and phenyl isocyanate. This compound is known for its stability and versatility in various chemical applications.
Wirkmechanismus
Target of Action
Butyl N-phenylcarbamate, also known as sec.-Butyl N-phenyl carbamate , is a chemical compound with the molecular formula C11H15NO2
Mode of Action
For instance, some carbamates inhibit the action of enzymes, leading to an accumulation of certain substances in the body .
Biochemical Pathways
For example, carbamates that inhibit certain enzymes can disrupt the normal metabolic processes in the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butyl N-phenylcarbamate can be synthesized through several methods. One common method involves the reaction of butanol with phenyl isocyanate under mild conditions. The reaction typically proceeds at room temperature and yields the desired carbamate ester.
Another method involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide. This method offers mild reaction conditions and short reaction times, avoiding over-alkylation of the carbamate .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where butanol and phenyl isocyanate are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: Butyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamates or ureas.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl or phenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Produces carbamates or ureas.
Reduction: Produces amines or alcohols.
Substitution: Produces substituted carbamates or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: It is studied for its potential use in enzyme inhibition and as a model compound for studying carbamate interactions with biological molecules.
Industry: It is used in the production of polymers, resins, and coatings due to its stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl phenylcarbamate
- Methyl phenylcarbamate
- Ethyl phenylcarbamate
Each of these compounds has distinct properties and applications, making butyl N-phenylcarbamate a valuable compound in its own right .
Eigenschaften
IUPAC Name |
butyl N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIMKJROOYMUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165422 | |
| Record name | Phenylcarbamic acid butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1538-74-5 | |
| Record name | Phenylcarbamic acid butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl carbanilate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylcarbamic acid butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl carbanilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable application of Butyl N-phenylcarbamate in chemical synthesis?
A1: this compound is identified as a product in the oxidative carbonylation of aniline. This reaction, utilizing cobalt-based catalytic systems, yields this compound alongside N,N′-diphenylurea. [, ]
Q2: Are there alternative methods for synthesizing this compound beyond oxidative carbonylation?
A2: Yes, research highlights a direct synthesis route for carbamates, including this compound. This method utilizes carbon dioxide and amines in the presence of titanium alkoxides like titanium n-butoxide (Ti(OnBu)4). This approach offers a near-quantitative yield (99%) of this compound from aniline under relatively mild conditions (20 minutes, 5 MPa CO2 pressure). Importantly, the titanium n-butoxide catalyst can be recovered and reused in subsequent reactions. []
Q3: What insights do we have into the molecular structure of this compound?
A3: While specific structural data for this compound isn't provided in the research excerpts, we can infer information from related compounds. For instance, the crystal structure of 2-[(Phenylcarbamoyl)amino]this compound reveals that terminal phenyl rings within the molecule adopt a dihedral angle of 86.3°. Furthermore, the crystal packing is influenced by N—H⋯O hydrogen bonds, leading to the formation of chains along the [] direction. These chains further organize into parallel C(4) and R 1 2(6) graph-set motifs. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


